molecular formula C10H7NO3 B11968251 1-hydroxy-3-phenyl-1H-pyrrole-2,5-dione

1-hydroxy-3-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B11968251
M. Wt: 189.17 g/mol
InChI Key: HHVCCCZZVQMAMT-UHFFFAOYSA-N
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Description

1-hydroxy-3-phenyl-1H-pyrrole-2,5-dione is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-hydroxy-3-phenyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common method involves the reaction of maleic anhydride with aniline under controlled conditions. The reaction typically proceeds in two stages: the formation of an amide intermediate followed by cyclization to form the pyrrole ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of catalysts to improve yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-3-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, quinones, and hydroquinones .

Scientific Research Applications

1-hydroxy-3-phenyl-1H-pyrrole-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxy-3-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For example, it can inhibit glycogen synthase kinase-3β, a key enzyme involved in various cellular processes. This inhibition can modulate signaling pathways related to cell growth, differentiation, and apoptosis .

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

1-hydroxy-3-phenylpyrrole-2,5-dione

InChI

InChI=1S/C10H7NO3/c12-9-6-8(10(13)11(9)14)7-4-2-1-3-5-7/h1-6,14H

InChI Key

HHVCCCZZVQMAMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C2=O)O

Origin of Product

United States

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